molecular formula C10H17NO2 B594826 tert-Butyl (3-methylenecyclobutyl)carbamate CAS No. 130369-04-9

tert-Butyl (3-methylenecyclobutyl)carbamate

Cat. No.: B594826
CAS No.: 130369-04-9
M. Wt: 183.251
InChI Key: UKVCZCZNTKQCCW-UHFFFAOYSA-N
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Description

tert-Butyl (3-methylenecyclobutyl)carbamate is a chemical compound known for its unique structure and versatile applications in various fields of scientific research. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-methylenecyclobutyl group.

Safety and Hazards

While specific safety and hazard information for “tert-Butyl (3-methylenecyclobutyl)carbamate” is not available in the search results, it’s important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and ingestion and inhalation should be avoided .

Mechanism of Action

Target of Action

Carbamates, a class of compounds to which this compound belongs, are often used as protecting groups for amines, particularly in the synthesis of peptides .

Mode of Action

tert-Butyl (3-methylenecyclobutyl)carbamate, like other carbamates, acts as a protecting group for amines. It can be installed and removed under relatively mild conditions . The compound forms a carbamate linkage with the amine group, protecting it from reactions that could modify it. When the protection is no longer needed, the carbamate group can be removed, revealing the original amine .

Biochemical Pathways

They protect amine groups from unwanted reactions during the synthesis process, allowing for the precise assembly of amino acids into peptides .

Result of Action

The primary result of the action of this compound is the protection of amine groups during peptide synthesis. This protection allows for the precise assembly of amino acids into peptides, as it prevents unwanted reactions that could interfere with the synthesis process .

Action Environment

The action, efficacy, and stability of this compound, like other carbamates, can be influenced by various environmental factors. These factors can include the pH of the solution, the temperature, and the presence of other reactive species. For example, the removal of the carbamate protecting group can be achieved under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-methylenecyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-methylenecyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Phenyl carbamate

Uniqueness

tert-Butyl (3-methylenecyclobutyl)carbamate is unique due to its 3-methylenecyclobutyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl N-(3-methylidenecyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7-5-8(6-7)11-9(12)13-10(2,3)4/h8H,1,5-6H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVCZCZNTKQCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651735
Record name tert-Butyl (3-methylidenecyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130369-04-9
Record name tert-Butyl (3-methylidenecyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-methylidenecyclobutyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring solution of 3-methylene-cyclobutane carboxylic acid (1.0 g, 8.9 mmol) in THF (90 mL) was added NaN3 (2.0 g, 31.1 mmol), followed by tetrabutyl ammonium bromide (0.48 g, 1.5 mmol) and Zn(OTf)2 (0.1 g, 0.3 mmol), and the reaction mixture was heated to 40° C. Boc2O (2.1 g, 9.8 mmol) was then added at once, and the reaction was heated at 45° C. overnight. The reaction was then cooled to 0° C. and was quenched with 10% aq. NaNO2 (180 mL). The THF was evaporated and the aqueous layer was extracted with EtOAc (180 mL). The organic layer was washed with 5% aq. NaHCO3 (2×20 mL), brine (30 ml), dried over Na2SO4, filtered and concentrated to dryness to yield a crude, which was purified by flash chromatography (silica gel/hexanes:ethyl acetate: 0-90%) to yield the desired N-Boc-3-methylene-cyclobutanamine (0.57 g, 3.1 mmol, 34.9% yield): 1H NMR (250 MHz, CDCl3) δ 4.83 (s, 2 H), 4.79 (bs, 1 H), 4.05-4.23 (m, 1 H), 2.92-3.11 (m, 2 H), 2.50-2.65 (m, 2 H), 1.44 (s, 9 H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0.48 g
Type
catalyst
Reaction Step Three
Name
Zn(OTf)2
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3-methylidenecyclobutanecarboxylic acid (132 g, 1.17 mol) and Et3N (178 g, 1.76 mol) in tert-butyl alcohol (1 L) was added dropwise DPPA (574 g, 1.41 mol) and the resulting mixture was refluxed overnight. The mixture was then quenched with water (100 mL). After removal of the tert-butyl alcohol, the residue was treated with sat. NH4Cl (500 mL), and the resulting solid precipitate was collected, washed with sat. NH4Cl and sat. NaHCO3 to give the title compound (165 g, 77% yield) as a white solid.
Quantity
132 g
Type
reactant
Reaction Step One
Name
Quantity
178 g
Type
reactant
Reaction Step One
Name
Quantity
574 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Yield
77%

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